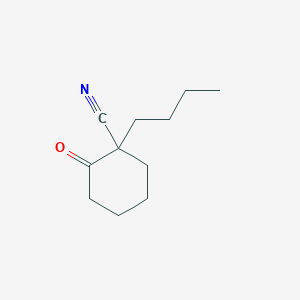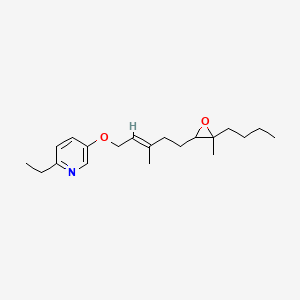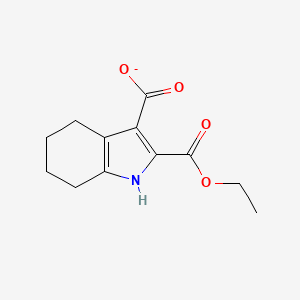![molecular formula C14H11N3O4S B14465964 Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- CAS No. 73155-21-2](/img/structure/B14465964.png)
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridines typically involves the reaction of alkenes with electrophilic nitrogen sources. One common method is the aziridination of alkenes using electrophilic nitrogen reagents such as iminoiodinanes or nitrene precursors . For the specific synthesis of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-, the reaction may involve the coupling of a suitable alkene with a 2,4-dinitrophenylthio-substituted amine under basic conditions .
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of catalysts, temperature control, and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where the 2,4-dinitrophenylthio group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl and dinitrophenylthio groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of aziridines include nucleophiles such as amines, thiols, and halides. Reaction conditions often involve the use of bases or acids to facilitate the ring-opening or substitution processes .
Major Products Formed
The major products formed from the reactions of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- depend on the specific reaction conditions and reagents used. For example, nucleophilic ring-opening reactions can yield a variety of amine derivatives .
Aplicaciones Científicas De Investigación
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and subsequent reactions. The presence of electron-withdrawing groups such as the 2,4-dinitrophenylthio group can activate the ring towards nucleophilic attack . The compound may interact with molecular targets such as enzymes and receptors, influencing various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- is unique due to the presence of the 2,4-dinitrophenylthio and phenyl groups, which impart distinct chemical properties and reactivity.
Propiedades
Número CAS |
73155-21-2 |
|---|---|
Fórmula molecular |
C14H11N3O4S |
Peso molecular |
317.32 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenyl)sulfanyl-2-phenylaziridine |
InChI |
InChI=1S/C14H11N3O4S/c18-16(19)11-6-7-14(12(8-11)17(20)21)22-15-9-13(15)10-4-2-1-3-5-10/h1-8,13H,9H2 |
Clave InChI |
GQKFLKJGIRASBJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


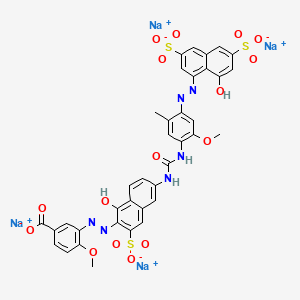
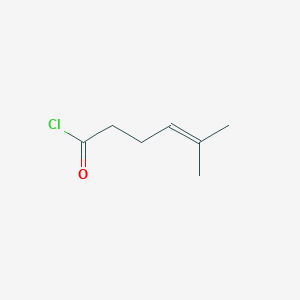
![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
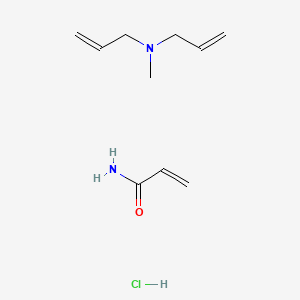
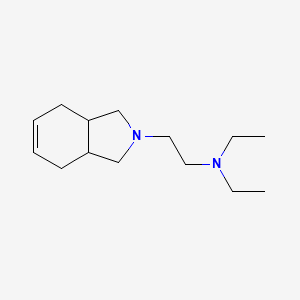

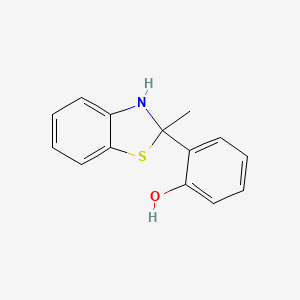
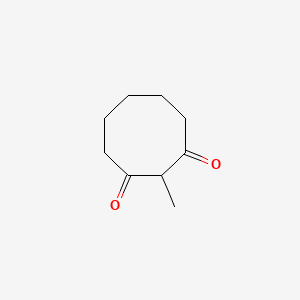
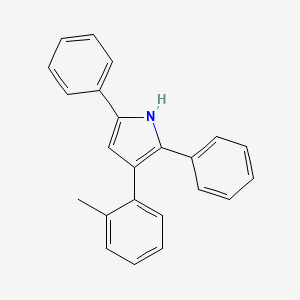
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
